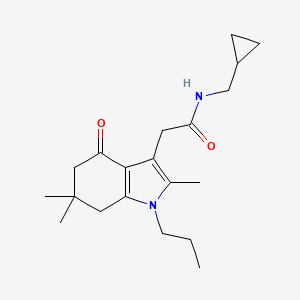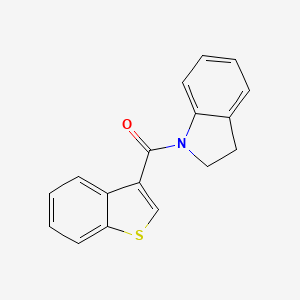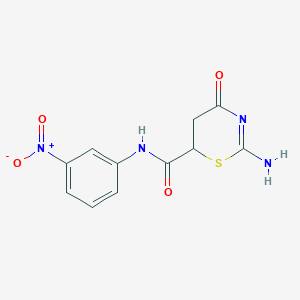![molecular formula C14H11ClF3NO2S2 B5151246 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide, commonly known as CTB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. CTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 373.85 g/mol.
作用機序
CTB binds to the TRPV1 channel and inhibits its activity by blocking the influx of calcium ions into cells. This results in a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals. CTB also inhibits the activation of the channel by capsaicin, a compound found in chili peppers that activates the TRPV1 channel.
Biochemical and Physiological Effects:
CTB has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the TRPV1 channel, CTB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of CTB is its high selectivity for the TRPV1 channel, which allows for the specific inhibition of this ion channel without affecting other ion channels or receptors. CTB is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of CTB is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are a number of future directions for the use of CTB in scientific research. One potential application is in the development of new pain medications that target the TRPV1 channel. CTB could also be used to study the role of the TRPV1 channel in other physiological processes such as thermoregulation and inflammation. Additionally, the anti-cancer and anti-inflammatory effects of CTB could be further explored for potential therapeutic applications.
合成法
The synthesis of CTB can be achieved through a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylthioacetic acid followed by sulfonation with sulfuric acid. The resulting product is purified through recrystallization to obtain CTB in high purity.
科学的研究の応用
CTB has been used extensively in scientific research due to its ability to selectively inhibit the activity of a specific ion channel called the transient receptor potential vanilloid type 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and the regulation of body temperature. CTB has been shown to be a potent and selective TRPV1 inhibitor, making it a valuable tool for studying the physiological and pathological functions of this ion channel.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S2/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIBUDOERJXOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylsulfanyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)

![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)